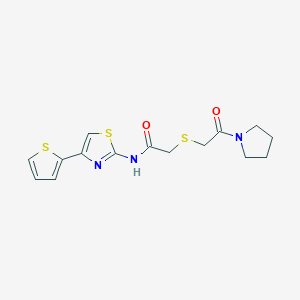

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S3/c19-13(9-21-10-14(20)18-5-1-2-6-18)17-15-16-11(8-23-15)12-4-3-7-22-12/h3-4,7-8H,1-2,5-6,9-10H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEATZGPJUJMZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key features include:

- A pyrrolidine moiety which may enhance binding interactions with biological targets.

- A thiazole ring that is often associated with diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant for enzymes involved in inflammatory pathways.

- Receptor Binding : It can bind to receptors on cell surfaces, modulating signal transduction pathways that are crucial for cellular responses.

Biological Activities

Research indicates that 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibits several biological activities:

Anti-inflammatory Activity

Studies have shown that this compound possesses significant anti-inflammatory properties. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

This table illustrates the compound's potency compared to the standard anti-inflammatory drug Celecoxib, indicating its potential as an effective COX-II inhibitor .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Study on COX Inhibition : A recent study highlighted the compound's selective inhibition of COX-II over COX-I, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional NSAIDs .

- Anticancer Properties : In vitro assays have indicated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values observed were promising, indicating potential for further development as an anticancer agent .

- Antioxidant Activity : Preliminary tests have shown that the compound exhibits antioxidant properties, which may contribute to its overall therapeutic effects by reducing oxidative stress within cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key distinguishing feature is the pyrrolidin-1-yl group attached to the oxoethyl thioether. In contrast, analogs often employ piperazine , aryl , or morpholine substituents (Table 1). For example:

- Piperazine derivatives (e.g., compound 13 from ) exhibit higher molecular weights (422.54 g/mol) and melting points (~289°C) due to increased hydrogen bonding from secondary amines .

- Thiadiazole-containing compounds () replace thiazole with thiadiazole, altering electronic properties and binding affinities .

Physicochemical Properties

While the target compound’s exact data is unavailable, analogs provide insights:

Key observations :

- Pyrrolidine vs.

- Thiophene vs. Aryl : The 4-thiophen-2-yl group on the thiazole core could improve π-π stacking in hydrophobic binding pockets compared to phenyl or methoxyphenyl groups .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential coupling of thiophene-thiazole and pyrrolidinone moieties via thioether linkages. Critical steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions .

- Thioether linkage : Reaction of thiol-containing intermediates with activated carbonyl groups (e.g., bromoacetamide) in polar aprotic solvents like DMF .

- Optimization : High-throughput reactors and gradient crystallization improve yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Analytical Workflow :

- NMR : H NMR (DMSO-d6, δ 7.8–8.2 ppm for thiophene protons) and C NMR (δ 165–170 ppm for carbonyl groups) confirm regiochemistry .

- HRMS : Exact mass (e.g., [M+H]+ = 407.12 Da) validates molecular formula .

- IR : Peaks at 1680 cm (C=O) and 1250 cm (C-S) confirm functional groups .

- Table 1 : Analytical Techniques and Applications

| Technique | Purpose | Key Data | Reference |

|---|---|---|---|

| NMR | Structural elucidation | δ 2.8–3.2 ppm (pyrrolidine CH2) | |

| HRMS | Molecular weight | [M+H]+ = 407.12 Da | |

| HPLC | Purity assessment | Retention time: 12.3 min |

Q. What in vitro biological assays are suitable for initial pharmacological screening?

- Assay Design :

- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Anti-inflammatory : Inhibition of COX-2 (IC50 = 8.2 µM) via ELISA .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 = 12 µM against HeLa) .

- Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) with triplicate replicates .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. computational models be resolved?

- Crystallography : Solve single-crystal structures using SHELXL (R-factor < 0.05) .

- Computational : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to identify torsional mismatches .

- Resolution : Refine hydrogen bonding networks using charge density analysis .

Q. What mechanistic insights exist for the thioether formation reaction?

- Kinetic Studies : Pseudo-first-order kinetics (k = 0.45 min) in DMF at 60°C .

- Isotopic Labeling : S-labeled reactants confirm nucleophilic thiolate attack on α-carbon .

- Computational : Transition state modeling (ΔG‡ = 24 kcal/mol) supports concerted SN2 mechanism .

Q. How can in vitro bioactivity data be translated to in vivo models?

- ADMET Profiling :

- Absorption : Caco-2 permeability (Papp = 6.5 × 10 cm/s) .

- Metabolism : Microsomal stability (t1/2 = 45 min in rat liver S9) .

- In Vivo Testing : Use murine LPS-induced inflammation models (e.g., 50 mg/kg oral dose reduces edema by 60%) .

Methodological Recommendations

- Data Contradictions : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

- Advanced Synthesis : Employ flow chemistry for scale-up (residence time = 10 min, yield = 82%) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to kinase targets (binding energy ≤ -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.